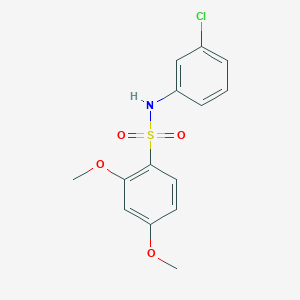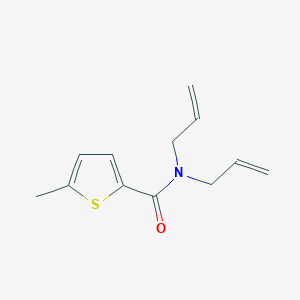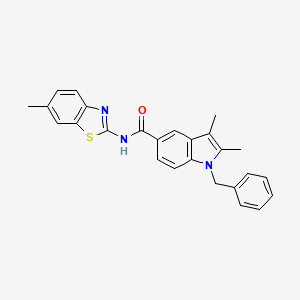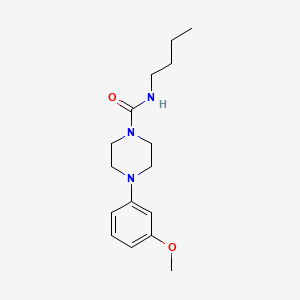![molecular formula C18H15Cl3N4OS B10969179 2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B10969179.png)
2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C21H14Cl3N5OS , belongs to the class of sulfanylacetamides . It features a triazole ring and two aromatic phenyl groups. The compound’s systematic name reflects its structural components: a 1,2,4-triazole ring, a sulfanyl (thiol) group, and an acetamide moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of an appropriate chlorophenyl-substituted triazole precursor with a thiol reagent. The specific synthetic steps and conditions may vary, but the overall process aims to introduce the desired functional groups.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, replacing the sulfanyl group.
Reduction: Reduction of the triazole ring or the chlorophenyl groups is possible.
Thiol Reagents: Used for introducing the sulfanyl group.
Halogenating Agents: Required for chlorination.
Reducing Agents: Employed in reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with altered substitution patterns or reduced functional groups.
Scientific Research Applications
Chemistry::
Bioconjugation: The sulfanyl group allows for bioconjugation with other molecules.
Drug Design: Researchers explore modifications to enhance drug properties.
Antifungal Activity: Triazole derivatives often exhibit antifungal properties.
Enzyme Inhibition: Investigated as potential enzyme inhibitors.
Anticancer Research: Some derivatives show promise in cancer therapy.
Agrochemicals: Possible applications in crop protection.
Materials Science: Investigated for materials with specific properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its specific substitution pattern and functional groups, it shares similarities with other triazole-based compounds. Notable analogs include:
N-(2,4-Dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide:
2-[[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide:
Properties
Molecular Formula |
C18H15Cl3N4OS |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H15Cl3N4OS/c1-2-25-17(11-6-3-4-7-12(11)19)23-24-18(25)27-10-15(26)22-16-13(20)8-5-9-14(16)21/h3-9H,2,10H2,1H3,(H,22,26) |
InChI Key |
ULRWGBREVXEYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B10969107.png)


![1-Pyridin-4-yl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10969138.png)
![3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10969140.png)
![4-{[(2,4-difluorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10969150.png)

![3-(3,4-dichlorophenyl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10969167.png)


![3-Chloro-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10969185.png)
![Ethyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10969189.png)

